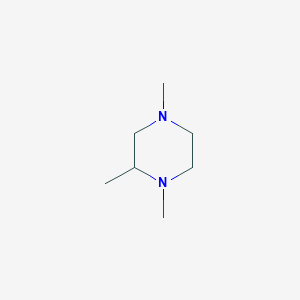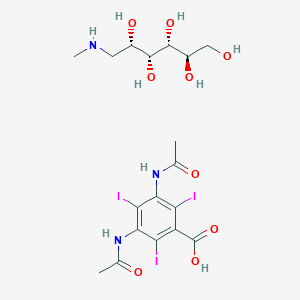
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide, also known as TCPO, is a chemical compound that has gained much attention in scientific research due to its unique properties. TCPO is a highly efficient and versatile oxidizing agent that has been used in various fields, including analytical chemistry, materials science, and biochemistry.
Mechanism Of Action
The mechanism of action of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves the transfer of oxygen atoms from Pyridine, 2,3,5,6-tetrachloro-, 1-oxide to the substrate, resulting in the formation of an oxidized product and Pyridine, 2,3,5,6-tetrachloro-, 1-oxide 1-oxide. The reaction proceeds through a radical mechanism, involving the formation of a Pyridine, 2,3,5,6-tetrachloro-, 1-oxide radical intermediate.
Biochemical And Physiological Effects
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has been shown to have no significant biochemical or physiological effects on living organisms. However, it is important to note that Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is a highly reactive compound and should be handled with care.
Advantages And Limitations For Lab Experiments
One of the major advantages of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is its high efficiency and selectivity as an oxidizing agent. Pyridine, 2,3,5,6-tetrachloro-, 1-oxide can be used for the detection of a wide range of analytes, and its reaction with the substrate is highly specific. However, one of the limitations of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is its high reactivity, which can lead to the formation of unwanted side products. In addition, Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is a highly toxic compound and should be handled with care.
Future Directions
There are several future directions for the research on Pyridine, 2,3,5,6-tetrachloro-, 1-oxide. One of the areas of research is the development of new methods for the synthesis of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide with improved yield and purity. Another area of research is the application of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide in the synthesis of new materials with unique properties. Finally, the study of the mechanism of action of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide and its interaction with enzymes and other biomolecules is an important area of research that can lead to the development of new drugs and therapies.
Conclusion:
In conclusion, Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is a highly efficient and versatile oxidizing agent that has been widely used in scientific research. Its unique properties make it suitable for various applications, including analytical chemistry, materials science, and biochemistry. The synthesis of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves the reaction of pyridine with chlorine gas and hydrogen peroxide in the presence of a catalyst. Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has no significant biochemical or physiological effects on living organisms, but it is a highly reactive compound that should be handled with care. The future directions for the research on Pyridine, 2,3,5,6-tetrachloro-, 1-oxide include the development of new synthesis methods, the application in the synthesis of new materials, and the study of its mechanism of action.
Synthesis Methods
The synthesis of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves the reaction of pyridine with chlorine gas and hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide. The yield of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide can be improved by optimizing the reaction conditions, such as the concentration of reactants, reaction temperature, and reaction time.
Scientific Research Applications
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has been widely used in scientific research as an oxidizing agent for the detection of various compounds. Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is a highly efficient and selective oxidant that can be used for the detection of a wide range of analytes, including amino acids, peptides, and proteins. Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has also been used in the synthesis of various materials, such as polymers and nanoparticles. In addition, Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has been used in the study of enzyme kinetics and the mechanism of enzyme-catalyzed reactions.
properties
CAS RN |
18032-57-0 |
|---|---|
Product Name |
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide |
Molecular Formula |
C5HCl4NO |
Molecular Weight |
232.9 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5HCl4NO/c6-2-1-3(7)5(9)10(11)4(2)8/h1H |
InChI Key |
VKMHSPSIFGYZGC-UHFFFAOYSA-N |
SMILES |
C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |
Canonical SMILES |
C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |
synonyms |
PYRIDINE, 2,3,5,6-TETRACHLORO-, 1-OXIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





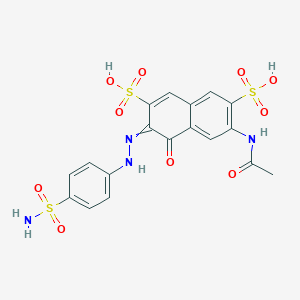
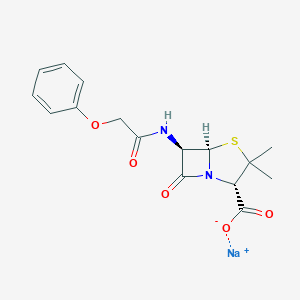
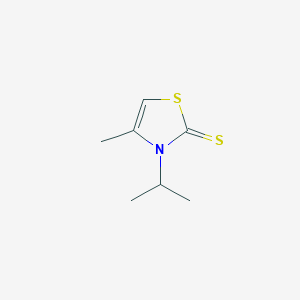


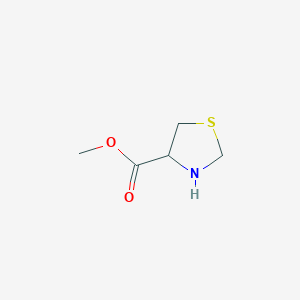
![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)


